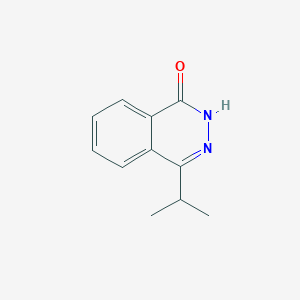
4-isopropylphthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropylphthalazin-1(2H)-one is a heterocyclic organic compound with a phthalazinone core structure. This compound is characterized by the presence of a phthalazinone ring substituted with an isopropyl group at the 4-position. Phthalazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropylphthalazin-1(2H)-one typically involves the condensation of phthalic anhydride with hydrazine, followed by alkylation with isopropyl halides. The reaction conditions often include:
Condensation Reaction: Phthalic anhydride reacts with hydrazine hydrate in the presence of a solvent like ethanol or acetic acid at elevated temperatures (around 100-150°C) to form phthalazinone.
Alkylation: The phthalazinone is then alkylated using isopropyl halides (such as isopropyl bromide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-isopropylphthalazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding phthalazinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further explored for their biological activities.
Applications De Recherche Scientifique
4-isopropylphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-isopropylphthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalazinone: The parent compound without the isopropyl substitution.
4-Methylphthalazinone: A similar compound with a methyl group at the 4-position instead of an isopropyl group.
4-Ethylphthalazinone: A compound with an ethyl group at the 4-position.
Uniqueness
4-isopropylphthalazin-1(2H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the isopropyl group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its unsubstituted or differently substituted analogs.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
4-propan-2-yl-2H-phthalazin-1-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-8-5-3-4-6-9(8)11(14)13-12-10/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
XKNUUVNBXJWARZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NNC(=O)C2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














